H-Glu(obzl)-obzl P-tosylate CAS number and molecular formula.
H-Glu(obzl)-obzl P-tosylate CAS number and molecular formula.
CAS Number: 2791-84-6 Molecular Formula: C₂₆H₂₉NO₇S (Salt Form)[1]
Executive Summary
H-Glu(OBzl)-OBzl p-tosylate (L-Glutamic acid dibenzyl ester p-toluenesulfonate) is a critical intermediate in peptide chemistry and organic synthesis.[1] It serves as a fully protected glutamate derivative where both the
This guide details the physicochemical properties, synthesis protocols, and application logic of H-Glu(OBzl)-OBzl p-tosylate, designed for researchers requiring high-purity building blocks for solution-phase peptide synthesis and complex organic scaffold construction.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The compound exists as a stable salt.[2] The benzyl ester protection groups render the molecule lipophilic, while the tosylate salt ensures water-free handling and crystallinity.
Table 1: Core Chemical Data
| Property | Specification |
| Chemical Name | L-Glutamic acid dibenzyl ester p-toluenesulfonate |
| Common Synonyms | H-Glu(OBzl)-OBzl[1][3][4][5][6][7][8][9]·TosOH; Glu-dibenzyl ester tosylate |
| CAS Number | 2791-84-6 |
| Molecular Formula | C₁₉H₂₁NO₄[5][7][10] · C₇H₈O₃S |
| Molecular Weight | 499.58 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 140–142 °C |
| Solubility | Soluble in DMF, DMSO, CH₂Cl₂, Ethyl Acetate; Slightly soluble in water |
| Chirality | L-isomer (S-configuration) |
Synthesis & Production Logic
Mechanistic Insight
The synthesis relies on a Fischer Esterification driven by thermodynamic equilibrium. Because glutamic acid possesses two carboxyl groups, a double esterification is required. The reaction utilizes benzyl alcohol as both reagent and solvent, catalyzed by p-toluenesulfonic acid (p-TsOH).
Critical Control Point: Water is a byproduct that inhibits conversion. To drive the reaction to completion (Le Chatelier’s principle), water must be continuously removed. Azeotropic distillation using a Dean-Stark trap with a non-polar solvent (e.g., cyclohexane or toluene) is the industry standard.
Experimental Protocol: Direct Esterification
Note: This protocol avoids benzene (carcinogenic) in favor of cyclohexane/toluene.
Reagents:
-
L-Glutamic Acid (1.0 eq)[7]
-
Benzyl Alcohol (4.0 - 5.0 eq)
-
p-Toluenesulfonic Acid Monohydrate (1.2 eq)
-
Solvent: Cyclohexane or Toluene
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add L-Glutamic acid, p-TsOH, and Benzyl alcohol into the flask. Add the entraining solvent (Cyclohexane).[11][12]
-
Reflux: Heat the mixture to reflux. As the reaction proceeds, water will separate into the trap.[11] Continue reflux until water evolution ceases (approx. 4–6 hours).
-
Cooling: Allow the mixture to cool to room temperature.
-
Precipitation: Add a non-polar anti-solvent (typically Diethyl Ether or excess Cyclohexane) or dilute with Ethyl Acetate and cool to 0–4°C to induce crystallization.
-
Isolation: Filter the white precipitate.
-
Purification: Recrystallize from Ethanol/Ether if necessary to remove excess benzyl alcohol and p-TsOH.
-
Drying: Dry under high vacuum over P₂O₅ to ensure removal of solvent traces.
Synthesis Workflow Diagram
Figure 1: Azeotropic esterification workflow for the production of H-Glu(OBzl)-OBzl p-tosylate.
Applications in Peptide Chemistry[1][4][5][7][10][13][15]
Role as a Building Block
H-Glu(OBzl)-OBzl p-tosylate is primarily used in Solution Phase Peptide Synthesis (SolPPS) . Unlike Solid Phase Peptide Synthesis (SPPS) which often uses Fmoc/tBu strategies, solution phase chemistry frequently employs Boc/Bzl strategies where benzyl esters provide robust protection.
Why use the Tosylate Salt? The free amine of dibenzyl glutamate is an oil and prone to cyclization (forming pyroglutamate) or racemization. The tosylate salt protonates the amine, preventing nucleophilic attack on the esters and locking the stereochemistry.
Orthogonality & Deprotection
The Benzyl (Bzl) ester is stable to the acidic conditions used to remove Boc groups (TFA/DCM), making it orthogonal to N-terminal Boc protection.
-
Deprotection Method: Hydrogenolysis (H₂/Pd-C).
-
Result: Simultaneous removal of both alpha and gamma benzyl esters, yielding the free Glutamic acid residue within the peptide chain (or at the C-terminus).
Coupling Protocol (Example)
Objective: Coupling Boc-Ala-OH to H-Glu(OBzl)-OBzl.
-
Neutralization: Dissolve H-Glu(OBzl)-OBzl·TosOH in DMF. Add 1.0 eq of DIEA (Diisopropylethylamine) to neutralize the tosylate and free the amine in situ.
-
Activation: In a separate vessel, activate Boc-Ala-OH (1.1 eq) using EDC·HCl/HOBt or HATU.
-
Coupling: Combine the activated acid with the neutralized amine solution.
-
Monitoring: Monitor via TLC or HPLC until the amine is consumed.
-
Workup: Dilute with Ethyl Acetate, wash with 5% NaHCO₃, 1M KHSO₄, and Brine. Dry over Na₂SO₄.
Protection Strategy Diagram
Figure 2: Strategic utilization of H-Glu(OBzl)-OBzl in peptide synthesis, highlighting the deprotection pathway.
Quality Control & Handling
Analytical Parameters
To ensure the integrity of the compound for pharmaceutical applications, the following QC tests are mandatory:
-
HPLC Purity: >98.0%. Column: C18. Mobile Phase: Acetonitrile/Water (0.1% TFA).
-
1H NMR: Confirm benzyl aromatic protons (7.3–7.4 ppm) and the characteristic tosylate aromatic doublets.
-
Melting Point: Sharp range between 140–142°C. A broad range indicates residual solvent or hydrolysis.
-
Water Content (Karl Fischer): <0.5%. Excess water promotes hydrolysis of the esters.
Storage & Safety[5]
-
Storage: Store at +2°C to +8°C in a tightly sealed container. Protect from light and moisture.
-
Safety: The compound is an irritant. Wear gloves and safety glasses. Avoid inhalation of dust.
-
Stability: Stable for >2 years if stored correctly. Degradation is signaled by the smell of benzyl alcohol or a drop in melting point.
References
-
American Chemical Society (ACS). (2015). Enantiomerically Pure Dibenzyl Esters of L-Glutamic Acid. Journal of Organic Chemistry. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). L-Glutamic acid dibenzyl ester 4-toluenesulfonate Data. Retrieved from [Link]
-
Organic Syntheses. (1929). Esterification Mechanisms and p-Toluenesulfonate Preparation. Coll. Vol. 1, p.145. Retrieved from [Link]
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- 6. vsnchem.com [vsnchem.com]
- 7. peptide.com [peptide.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. medchemexpress.com [medchemexpress.com]
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